N-{2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of nitrophenyl, oxadiazole, phenyl, and thiophenecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide.
Coupling with phenyl group: The oxadiazole derivative is then coupled with a phenyl group through a suitable coupling reaction.
Introduction of the thiophenecarboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophenecarboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl or thiophenecarboxamide derivatives.
Scientific Research Applications
N-{2-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{2-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. The thiophenecarboxamide group can further enhance binding affinity through additional hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to the combination of its structural motifs, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H12N4O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12N4O4S/c24-18(16-9-4-10-28-16)20-15-8-2-1-7-14(15)17-21-19(27-22-17)12-5-3-6-13(11-12)23(25)26/h1-11H,(H,20,24) |
InChI Key |
NRFUKCRUFFSZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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